![molecular formula C12H12N2O2 B034469 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid CAS No. 100142-73-2](/img/structure/B34469.png)
3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid
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Overview
Description
3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid is a chemical compound with the molecular formula C12H12N2O2 . It has a molecular weight of 216.24 g/mol .
Molecular Structure Analysis
The molecular structure of 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid consists of a pyrazole ring attached to a phenyl group and a propanoic acid group . The InChI string representation of the molecule is InChI=1S/C12H12N2O2/c15-12(16)7-6-10-8-13-14(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,15,16)
.
Chemical Reactions Analysis
While specific chemical reactions involving 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid are not detailed in the available literature, pyrazole derivatives are known to participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid is a solid compound . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors .
Scientific Research Applications
Anti-Inflammatory Activity
This compound has been used in the synthesis of novel derivatives that have shown significant anti-inflammatory activity . These derivatives were synthesized by reduction of 3-(1,3-diphenyl-1H-pyrazole-4-yl-) acrylic acid in ethyl acetate . Among the compounds synthesized, some showed significant anti-inflammatory activity, while others showed moderate activity .
Anticancer Activity
The compound has been used in the design and synthesis of novel derivatives as Aurora-A kinase inhibitors . Aurora-A kinase is associated with the Aurora kinase family, which has been considered a striking anticancer target for the treatment of human cancers . The synthesized derivatives were evaluated for their potential in vitro anticancer activity by MTT assay and Aurora-A kinase inhibition assay .
Anti-Tubercular Agents
The compound and its analogues were designed as promising anti-tubercular agents . This was achieved by combining in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation .
Cytotoxic Activity
The compound has been used in the synthesis of novel derivatives that have shown promising cytotoxic activity . These derivatives were synthesized using the Vilsmeier Haack reagent .
Future Directions
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, suggesting that they may interact with multiple targets .
Mode of Action
It is known that the pyrazole moiety is a crucial part of many bioactive compounds, suggesting that it may play a significant role in the compound’s interaction with its targets .
Result of Action
Pyrazole derivatives have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
properties
IUPAC Name |
3-(1-phenylpyrazol-4-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12(16)7-6-10-8-13-14(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBHCOIXHQRCPQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427943 |
Source
|
Record name | 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid | |
CAS RN |
100142-73-2 |
Source
|
Record name | 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1-phenyl-1H-pyrazol-4-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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